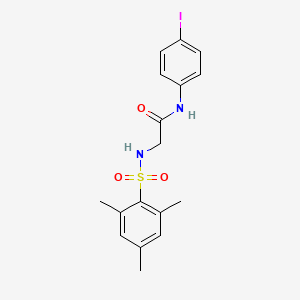![molecular formula C24H26N2O4S B3549688 N-(2,3-dimethylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3549688.png)
N-(2,3-dimethylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide, also known as Compound A, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide A involves its ability to inhibit the activity of certain enzymes and proteins in the body. For example, in cancer cells, this compound A inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound A can induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound A inhibits the activity of nuclear factor-kappa B (NF-κB), a protein that regulates the expression of genes involved in inflammation. By inhibiting NF-κB, this compound A can reduce inflammation.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects in the body. In cancer research, this compound A has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis. In inflammation research, this compound A has been shown to reduce the production of inflammatory cytokines and inhibit the migration of immune cells to sites of inflammation. In metabolic disorder research, this compound A has been shown to improve insulin sensitivity and reduce glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dimethylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide A in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition. Another advantage is its potential therapeutic properties in various diseases. However, a limitation of using this compound A in lab experiments is its potential toxicity, which must be carefully monitored.
Orientations Futures
There are several future directions for research on N-(2,3-dimethylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide A. One direction is to investigate its potential use in combination therapy with other drugs for the treatment of cancer, inflammation, and metabolic disorders. Another direction is to study its potential toxicity and safety in humans. Additionally, future research can focus on developing more efficient synthesis methods for this compound A.
Conclusion:
This compound A is a chemical compound that has shown potential therapeutic properties in various diseases. Its mechanism of action involves the inhibition of certain enzymes and proteins in the body. While there are advantages to using this compound A in lab experiments, its potential toxicity must be carefully monitored. Future research can focus on investigating its potential use in combination therapy and developing more efficient synthesis methods.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide A has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. In cancer research, this compound A has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has shown that this compound A can reduce inflammation by inhibiting the production of inflammatory cytokines. In metabolic disorder research, this compound A has been shown to improve insulin sensitivity and reduce glucose levels.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-18-7-6-10-23(19(18)2)26-24(27)17-30-21-11-13-22(14-12-21)31(28,29)25-16-15-20-8-4-3-5-9-20/h3-14,25H,15-17H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXPWKKQNHIMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3549606.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-6-(4-methoxyphenyl)-4-phenylnicotinonitrile](/img/structure/B3549607.png)
![N-benzyl-2-{[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549612.png)
![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3549639.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549643.png)

![methyl 2-[(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B3549652.png)
![N-{3-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3549655.png)
![dimethyl 4-[2-(benzyloxy)phenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3549667.png)

![2-{[4-(4-ethoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3549680.png)

![N~2~-(2-chlorophenyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3549709.png)
